molecular formula C11H14N2O B109670 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one CAS No. 13691-28-6

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Cat. No. B109670
CAS RN: 13691-28-6
M. Wt: 190.24 g/mol
InChI Key: WVPDRVCSLZCQAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, connectivity of atoms, and 3D structure.


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation . Chemical properties might include reactivity, acidity or basicity, and stability.

Scientific Research Applications

Potential in Antiviral Research

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This indicates a potential application of similar compounds in antiviral research (Tamazyan et al., 2007).

Antimicrobial Activity

Novel succinimide derivatives, including compounds like 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have been synthesized and shown to exhibit promising in vitro antifungal activities against various test fungi. This demonstrates the potential of compounds similar to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in antimicrobial applications (Cvetković et al., 2019).

Enzyme Inhibition Properties

A series of (aminophenyl)pyrrolidine-2,5-diones, structurally similar to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, have shown selective, competitive inhibition of the aromatase enzyme system. These compounds, including 3-(4-aminophenyl)-1-methyl-pyrrolidine-2,5-dione and its analogues, demonstrated significant inhibitory activity, indicating potential applications in enzyme inhibition studies (Daly et al., 1986).

Catalysis and Synthesis Applications

The compound 4-phenylpyrrolidin-2-one, related to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, has been prepared using dynamic kinetic resolution involving an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This indicates a potential application in catalysis and synthesis of enantiomerically enriched compounds (Koszelewski et al., 2009).

Application in Biomolecular Probing

Carboxy-terminated polyvinylpyrrolidin-2-one has been used as a polymeric support for ferrocene-labeled amino acid and peptide nucleic acid derivatives. This showcases the potential use of related compounds in developing water-soluble electrochemically active probes for biomolecules (Baldoli et al., 2007).

Corrosion Inhibition in Industrial Applications

Novel cationic surfactants based on pyrrolidine derivatives, such as 1-dodecyl-2-((4-hydroxyphenyl)imino)-1-methylpyrrolidin-1-ium bromide, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. This suggests potential industrial applications of similar compounds in corrosion inhibition (Hegazy et al., 2016).

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and environmental hazards .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include potential uses in medicine, materials science, or as a reagent in chemical reactions .

properties

IUPAC Name

1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-7-11(14)13(8)10-5-3-9(12)4-6-10/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPDRVCSLZCQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326015
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

CAS RN

13691-28-6
Record name 13691-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Martínez, L Silva, HA Rojas, GP Romanelli… - Catalysis Today, 2017 - Elsevier
Levulinic acid (LA) transformation to different pyrrolidones via reductive amination was studied using an Ir/SiO 2 -SO 3 H catalyst in liquid phase. The effects of solvent, amine …
Number of citations: 39 www.sciencedirect.com

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